Methiocarb-d3

説明

特性

IUPAC Name |

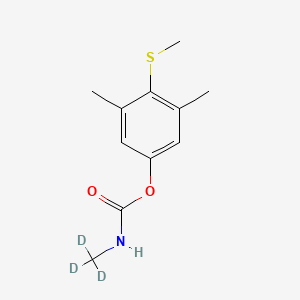

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRJGDJKVWAH-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581694-94-1 | |

| Record name | 1581694-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Methiocarb-d3 and Its Deuterated Metabolites

Synthetic Approaches for Deuterated Methiocarb (Methiocarb-d3)

The primary objective in synthesizing this compound is to introduce deuterium atoms specifically onto the methyl group attached to the carbamate nitrogen. This site-specific deuteration is essential for its function as an internal standard, ensuring that the mass shift is solely due to the deuterium incorporation and not due to random labeling or exchangeable protons.

Site-Specific Deuteration (e.g., N-methyl-d3)

Methiocarb itself is synthesized from 4-methylthio-3,5-xylenol and methyl isocyanate wikipedia.org. To achieve this compound, the methyl isocyanate precursor is typically replaced with a deuterated methyl isocyanate, specifically methyl-d3 isocyanate, or the methyl group is introduced via a deuterated methylating agent.

One common approach involves reacting the phenol precursor, 4-methylthio-3,5-xylenol, with deuterated methyl isocyanate (CH3-d3-NCO). This reaction directly incorporates the N-methyl-d3 group into the carbamate structure, yielding this compound caymanchem.com. Alternatively, the synthesis might involve reacting the phenol with a deuterated methylating agent, followed by carbamoylation, though direct reaction with deuterated methyl isocyanate is more straightforward for N-methyl-d3 labeling.

The formal name for this compound is 3,5-dimethyl-4-(methylthio)phenyl (methyl-d3)carbamate caymanchem.com. The molecular formula is C11H12D3NO2S, with a molecular weight of approximately 228.3 g/mol caymanchem.com. The structure can be represented as: [2H]C([2H])([2H])NC(=O)Oc1cc(C)c(SC)c(C)c1 lgcstandards.com.

Isotopic Purity and Enrichment Assessment

Assessing the isotopic purity and enrichment of this compound is critical for its reliable use as an internal standard. High isotopic enrichment (typically >97% or >99%) and purity are required caymanchem.comcore.ac.uk.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is the primary technique for determining isotopic purity and enrichment nih.gov. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its deuterated isotopologues (e.g., D0, D1, D2, D3), the percentage of molecules containing the desired number of deuterium atoms can be precisely quantified nih.gov. The presence of species with fewer deuterium atoms (e.g., Methiocarb-d2, Methiocarb-d1) indicates incomplete deuteration or potential hydrogen-deuterium exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) can also be used to confirm the site of deuteration and assess enrichment. ¹H NMR can also provide information by observing the disappearance or significant reduction of signals corresponding to the protons on the labeled methyl group.

The isotopic enrichment is reported as the mole fraction of the desired isotope (deuterium in this case) within the labeled position, expressed as a percentage isotope.com. For a D3-labeled compound, an enrichment of 99% means that approximately 98.5% of the molecules are the fully deuterated species (D3), while the remaining 1.5% consists of partially deuterated species (e.g., D2H) isotope.com.

Synthesis and Characterization of Deuterated Methiocarb Metabolites

Methiocarb undergoes biotransformation in biological systems and environmental degradation primarily through sulfoxidation, leading to methiocarb sulfoxide and methiocarb sulfone wikipedia.orgnih.gov. To facilitate the study of these metabolic pathways and environmental fate, deuterated versions of these metabolites are synthesized.

Methiocarb Sulfoxide-d3

Methiocarb sulfoxide-d3 is the deuterium-labeled analogue of methiocarb sulfoxide, a major metabolite of methiocarb. Its synthesis typically involves the oxidation of this compound.

The synthesis route would involve taking this compound and oxidizing the methylthio group (-SCH3) to a methylsulfinyl group (-S(O)CH3). This oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, under controlled conditions to selectively oxidize the sulfur atom without affecting other parts of the molecule.

Formal Name: 3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate medchemexpress.com.

Molecular Formula: C11H12D3NO3S medchemexpress.com.

Molecular Weight: Approximately 244.33 g/mol medchemexpress.com.

Characterization: Similar to this compound, Methiocarb sulfoxide-d3 is characterized using HRMS to confirm its mass and isotopic purity. NMR spectroscopy (¹H, ²H, ¹³C) is also employed to verify the structure and the position of deuterium labeling.

Methiocarb Sulfone-d3

Methiocarb sulfone-d3 is the deuterium-labeled analogue of methiocarb sulfone, another significant oxidation product of methiocarb. Its synthesis involves the further oxidation of the sulfur atom in methiocarb sulfoxide-d3.

The synthesis of Methiocarb sulfone-d3 from this compound would involve a more potent or prolonged oxidation process compared to the sulfoxide formation. Oxidizing agents like potassium permanganate or excess m-CPBA can be used to convert the methylthio group to a methylsulfonyl group (-S(O)2CH3).

Chemical Name: Methiocarb Sulfone chemicalbook.comnih.gov.

Molecular Formula: C11H15NO4S (for the unlabeled compound) chemicalbook.com. The deuterated version would be C11H12D3NO4S.

Molecular Weight: Approximately 257.31 g/mol for the unlabeled compound chemicalbook.com.

Characterization: Characterization relies on HRMS for mass confirmation and isotopic purity assessment, and NMR spectroscopy for structural elucidation and verification of deuterium incorporation at the N-methyl position.

Other Relevant Deuterated Biotransformation Products

While methiocarb sulfoxide and sulfone are the primary oxidation metabolites, other biotransformation products can occur, such as hydroxylation of the phenyl ring or cleavage of the carbamate ester bond to form methiocarb phenol. If these pathways are of particular interest for analytical studies, corresponding deuterated standards would need to be synthesized.

For instance, methiocarb phenol-d3 could theoretically be synthesized by cleaving the carbamate group from this compound. The synthesis of such phenolic metabolites typically involves the hydrolysis of the carbamate ester. However, the primary focus for internal standards usually remains on the intact molecule and its direct oxidation products, as these are often the most abundant and analytically relevant species.

The synthesis of these deuterated standards is crucial for their application as internal standards in quantitative mass spectrometry, allowing for accurate and precise measurement of methiocarb and its metabolites in complex biological and environmental samples medchemexpress.comcore.ac.uk.

Advanced Analytical Methodologies Employing Methiocarb-d3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Precise Quantification of Methiocarb

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, Methiocarb-d3, to the sample prior to any processing steps. nih.gov This "isotope-labeled standard" is chemically identical to the native analyte (Methiocarb) but has a different mass due to the presence of heavy isotopes (deuterium).

Because this compound behaves identically to Methiocarb during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. arxiv.orgresearchgate.net The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for both matrix effects and recovery losses. eurl-pesticides.euthermofisher.com This approach is considered one of the most effective ways to compensate for analytical variability. eurl-pesticides.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of polar, less volatile, and thermally labile pesticides like Methiocarb. researchgate.netjfda-online.com The coupling of liquid chromatography for separation with the high selectivity and sensitivity of tandem mass spectrometry makes it an ideal platform for trace-level analysis in complex matrices. jfda-online.com this compound is frequently employed as an internal standard in LC-MS/MS methods to ensure the reliability of quantification. biomol.comcaymanchem.comarxiv.org

Method Development and Validation for Trace Analysis of Methiocarb and Metabolites

The development of robust LC-MS/MS methods for Methiocarb and its primary metabolites, Methiocarb sulfoxide and Methiocarb sulfone, involves several key steps. epa.gov This includes the optimization of chromatographic conditions to achieve good separation of the analytes from matrix interferences and the fine-tuning of mass spectrometric parameters for maximum sensitivity and specificity. Multiple Reaction Monitoring (MRM) is the most commonly used acquisition mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. jfda-online.comlcms.cz

Method validation is a critical component to ensure the reliability of the analytical data. This process typically assesses linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation). jfda-online.com For instance, a study on the determination of multiple pesticides in Chenpi (dried tangerine peel) established an LC-MS/MS method with good linearity (correlation coefficients > 0.995) and low detection limits. lcms.cz Similarly, a method for analyzing pesticide residues in honey reported LODs of 4-5 ng/g for various carbamates. jfda-online.com The use of an isotope dilution approach with this compound helps to achieve high accuracy, with relative recoveries often falling within the 70-120% range. arxiv.orgeurl-pesticides.eu

Table 1: Example of LC-MS/MS Validation Parameters for Methiocarb Analysis

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.995 | lcms.cz |

| Limit of Detection (LOD) | 0.01 - 5 ng/g | jfda-online.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.02 - 16 ng/g | researchgate.netjfda-online.com |

| Accuracy (Recovery) | 70 - 120% | arxiv.orgjfda-online.com |

| Precision (RSD) | < 20% | arxiv.orgresearchgate.net |

This table presents typical validation parameters and should not be considered as absolute values for all methods.

Optimized Sample Preparation Techniques (e.g., QuEChERS, Solid Phase Extraction)

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analytes of interest prior to LC-MS/MS analysis. Two widely used techniques for pesticide residue analysis are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE).

The QuEChERS method has gained significant popularity due to its simplicity, speed, and low solvent consumption. thermofisher.com It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE), where a sorbent is added directly to the extract. nih.gov Various modifications of the QuEChERS method have been developed to handle different sample matrices. For example, in the analysis of pesticides in soil, a modified QuEChERS approach with acetone and dichloromethane extraction followed by dSPE cleanup was successfully implemented. researchgate.net

Solid Phase Extraction (SPE) is another common and effective cleanup technique. nih.gov It utilizes a packed cartridge containing a solid sorbent to retain either the analytes or the interferences. For complex matrices like ginger powder, a dual-layer SPE cartridge has been shown to provide superior cleanup compared to dSPE. In the analysis of pesticides in traditional Chinese medicines, an InertSep HLB SPE column was used for purification. lcms.cz Pressurized liquid extraction (PLE) followed by SPE cleanup has also been used for the analysis of pesticides in sediments. arxiv.org

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in LC-ESI-MS/MS. researchgate.netresearchgate.net The most effective way to compensate for matrix effects is the use of isotopically labeled internal standards like this compound. eurl-pesticides.euthermofisher.com

Other strategies to mitigate matrix effects include:

Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample. eurl-pesticides.eu

Sample dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization. researchgate.netresearchgate.net Studies have shown a linear correlation between matrix effects and the logarithm of the dilution factor. researchgate.net

Standard addition: Adding known amounts of the analyte to the sample extract to create a calibration curve within the sample itself. eurl-pesticides.eu

By employing this compound as an internal standard in conjunction with optimized sample preparation and chromatographic separation, the accuracy of Methiocarb quantification can be significantly enhanced, leading to more reliable and defensible analytical results. arxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

While LC-MS/MS is generally preferred for carbamate analysis, GC-MS/MS can also be utilized, particularly with certain modifications to address the thermal instability of these compounds. researchgate.net this compound can serve as an internal standard in GC-MS/MS methods as well. biomol.comreagecon.com

Specific Considerations for Thermally Labile Carbamate Analytes

The primary challenge in analyzing carbamates like Methiocarb by GC is their thermal lability, which can lead to degradation in the hot injection port. researchgate.netoup.com This degradation can result in inaccurate quantification and the formation of breakdown products.

Several approaches have been developed to overcome this issue:

Derivatization: Converting the carbamates into more thermally stable derivatives prior to GC analysis. One method involves flash methylation in the injection port. scispec.co.th

Cold On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector and minimizing thermal degradation. oup.com

Low-Pressure GC-MS (LP-GC-MS): This approach uses a wider-bore analytical column, which can reduce the thermal degradation of labile analytes like carbamates and increase sample throughput. nih.gov

When developing GC-MS/MS methods for carbamates, careful optimization of the injection technique and temperature program is essential to ensure the integrity of the analytes. The use of this compound as an internal standard is crucial in these methods to compensate for any unavoidable degradation or variability in the analytical process.

Method Development and Validation for Environmental and Biological Samples

The development of sensitive and selective analytical methods for quantifying pesticides in complex environmental and biological matrices is a significant challenge. Matrix components can interfere with the analysis, causing signal suppression or enhancement, which affects the accuracy and precision of the results. lcms.czembrapa.br The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of high-quality method development and validation, as it effectively compensates for these matrix effects and for analyte losses during sample preparation. lcms.czeuropa.eu

Environmental Samples:

In the analysis of environmental matrices like river sediment, this compound is employed as a surrogate standard to ensure the reliability of results. arxiv.org A study focused on determining 50 medium to highly polar pesticide residues in sediments from the Guadalquivir River basin in Spain utilized an isotope dilution approach for quantification. arxiv.org The method, based on liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), was validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity. arxiv.org The use of this compound and other isotopically labeled standards resulted in good performance, with relative recoveries for the suite of pesticides ranging from 76% to 124% and precision values (relative standard deviation) below 20%. arxiv.org This demonstrates the standard's effectiveness in correcting for variations in the analytical process. arxiv.org

Similarly, an automated method for analyzing 51 pesticides in surface and groundwater in Catalonia, Spain, integrated this compound in its isotopic dilution approach. csic.es This on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method reported limits of detection (LODs) between 0.4 and 63 ng/L, showcasing high sensitivity. csic.es The inclusion of this compound is crucial for achieving the accuracy needed to assess compliance with environmental quality standards. csic.es

Biological Samples:

For biological samples, which are notoriously complex, this compound plays an equally important role. A validated method for detecting hundreds of toxins in just 250 µL of serum utilized a single-step QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction followed by LC-MS/MS and gas chromatography-mass spectrometry (GC-MS/MS) analysis. mdpi.com This extensive screening method was able to detect and quantify 353 compounds, including pesticides like methiocarb-sulfone. mdpi.com While not the direct parent compound, the validation of related metabolites within such a broad scope highlights the utility of a robust panel of internal standards, for which this compound is a key component, to ensure accurate biomonitoring. mdpi.com The validation data for such methods typically assesses recovery and precision at different spiking levels to ensure the method is reliable for real-world samples. embrapa.brmdpi.com

| Parameter | Performance Metric | Result |

|---|---|---|

| Accuracy | Relative Recovery | 76% - 124% |

| Precision | Repeatability (RSD) | <20% |

| Linearity | Coefficient of Determination (r²) | >0.99 |

| Sensitivity | Limits of Detection (LODs) | Low ng/g range |

| Matrix Effects | Assessment | Negligible for all analytes |

High-Resolution Mass Spectrometry (HRMS) and Non-Targeted Screening Approaches with Deuterated Standards

High-resolution mass spectrometry (HRMS), particularly using technologies like Orbitrap, has become a powerful tool for both targeted and non-targeted analysis of environmental contaminants. thermofisher.comlcms.cz HRMS provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. lcms.cz In this context, deuterated standards like this compound are invaluable.

In non-target screening (NTS), the objective is to identify a broad range of chemicals present in a sample without a preconceived list of targets. europa.eunih.govresearchgate.net While the primary goal is discovery, the process requires anchor points to ensure data quality and reliable compound identification. A deuterated internal standard such as this compound, added to the sample before analysis, serves several functions. Its known, high-resolution accurate mass and predictable retention time act as a quality control check throughout the analytical run. It allows for the monitoring of instrument stability and can be used to normalize data, correcting for shifts in retention time or mass accuracy during long analytical sequences. europa.eu

In suspect screening, where analysts search for a list of suspected compounds that may be present, the principles are similar. The high mass accuracy of HRMS allows for very narrow mass extraction windows (typically <5 ppm), which significantly reduces background noise and the likelihood of false positives. lcms.cz The presence of a co-eluting internal standard like this compound helps to confirm that the analytical system is performing correctly, lending higher confidence to any tentative identifications made. nih.govresearchgate.net Collaborative trials have shown that while fully automated identification workflows remain challenging, the use of internal standards and suspect lists greatly improves the reliability of NTS and suspect screening approaches in water analysis and other complex matrices. nih.govresearchgate.net

Integration of this compound in Comprehensive Multi-Residue Pesticide Analysis Workflows

Modern analytical laboratories are under constant pressure to increase sample throughput and efficiency without compromising data quality. eurl-pesticides.eusepscience.com Multi-residue pesticide analysis, which involves screening for hundreds of compounds in a single run, is now standard practice. sepscience.com The integration of this compound into these comprehensive workflows is essential for achieving both speed and accuracy.

This compound is often included as a component in ready-to-use internal standard mixes designed for broad-spectrum pesticide analysis by LC-MS/MS or GC-MS. reagecon.com These mixes may contain dozens of isotopically labeled analogues of pesticides from various chemical classes. lcms.cz Adding a precise amount of this internal standard mixture at the beginning of the sample preparation process allows for the simultaneous correction of analytical variations for a large number of target analytes. lcms.czeuropa.eu This is particularly crucial in automated workflows, where dozens or hundreds of samples are processed sequentially. sepscience.com Automation of extraction, cleanup, and concentration steps can introduce variability, which is effectively compensated for by the internal standard. sepscience.com

Q & A

Basic Research Questions

Q. How can researchers design experiments to quantify Methiocarb-d3 in environmental samples while minimizing matrix interference?

- Methodology : Use isotope dilution mass spectrometry (IDMS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification. Calibration curves should incorporate matrix-matched standards to account for interference. Validate recovery rates (80–120%) and limit of detection (LOD) using spiked samples. Ensure deuterium-labeled this compound is isotopically pure (>98%) to avoid cross-contamination with unlabeled Methiocarb .

- Key Considerations : Optimize extraction solvents (e.g., acetonitrile for hydrophilic matrices) and cleanup steps (e.g., solid-phase extraction) to reduce co-extracted contaminants .

Q. What analytical techniques are most reliable for distinguishing this compound from its metabolites in biological systems?

- Methodology : Employ high-resolution mass spectrometry (HRMS) coupled with chromatography to resolve structural analogs. For metabolic studies, use in vitro models (e.g., liver microsomes) and track isotopic patterns to differentiate parent compounds from sulfone or sulfoxide metabolites. Confirm identity via fragmentation patterns and retention time alignment with reference standards .

Q. How should researchers validate the isotopic purity of this compound in synthesis or procurement?

- Methodology : Perform nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at the N-methyl position. Quantify isotopic enrichment using mass spectrometry and compare against certified reference materials (CRMs). Store compounds at 0–6°C to prevent degradation or isotopic exchange .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved across studies with varying methodologies?

- Methodology : Conduct a meta-analysis comparing degradation rates under controlled conditions (pH, temperature, microbial activity). Use standardized OECD guidelines for hydrolysis and photolysis studies. Address discrepancies by cross-validating results with alternative methods (e.g., radiometric vs. LC-MS detection) .

- Data Analysis : Apply mixed-effects models to account for variability in experimental designs (e.g., soil type, incubation periods) and identify confounding factors .

Q. What strategies optimize sample preparation for this compound in complex matrices (e.g., plant tissues or sediments)?

- Methodology : Use pressurized liquid extraction (PLE) with in-cell cleanup to reduce co-extractives. Validate protocols via spike-and-recovery tests across matrices. For sediment samples, incorporate sonication and silica gel fractionation to isolate non-polar interferents .

- Advanced Validation : Perform inter-laboratory comparisons to harmonize extraction efficiency and reproducibility .

Q. How do researchers ensure ethical and reproducible reporting of this compound toxicity studies?

- Guidelines : Follow ARRIVE (Animal Research: Reporting of In Vivo Experiments) or OECD GLP principles for in vivo studies. Disclose full experimental conditions (e.g., dosing regimens, solvent controls) in supplementary materials. Use blinding and randomization to mitigate bias in data collection .

- Data Transparency : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo to enable independent verification .

Q. What computational models predict the environmental fate of this compound, and how are they parameterized?

- Methodology : Apply fugacity models (e.g., EQC) using experimentally derived partition coefficients (log KOW, soil sorption). Validate predictions with field data from mesocosm studies. Sensitivity analyses should prioritize parameters like hydrolysis half-lives and bioaccumulation factors .

Data Management & Collaboration

Q. How should interdisciplinary teams structure data management plans (DMPs) for this compound research?

- Framework : Define roles for data curation, metadata annotation (e.g., ISO 19115 standards), and long-term storage (e.g., FAIR principles). Use tools like Open Science Framework (OSF) for version control and collaborative analysis .

- Ethical Compliance : Document informed consent protocols for human biomonitoring studies and adhere to GDPR or HIPAA for sensitive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。